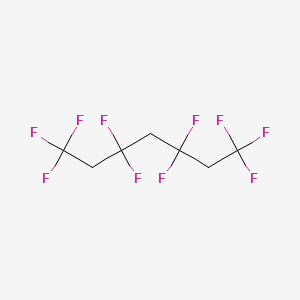
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is a fluorinated hydrocarbon with the molecular formula C7H6F10. This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF). In this method, heptane is subjected to an electrochemical cell containing hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired fluorinated compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may produce a fluorinated amine derivative, while reaction with an alcohol may yield a fluorinated ether .
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a solvent for various reactions due to its unique properties, such as high chemical stability and low reactivity .
Biology: In biological research, it is used in studies involving fluorinated compounds and their interactions with biological systems. Its unique properties make it a valuable tool for investigating the effects of fluorination on biological activity .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability make it a promising candidate for delivering therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various molecular targets. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and activity .
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a higher degree of fluorination, resulting in enhanced stability and reactivity .
Propiedades
Número CAS |
162102-06-9 |
|---|---|
Fórmula molecular |
C7H6F10 |
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
1,1,1,3,3,5,5,7,7,7-decafluoroheptane |
InChI |
InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2 |
Clave InChI |
ABMDMHYENCMAHG-UHFFFAOYSA-N |
SMILES canónico |
C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


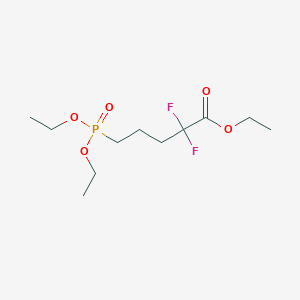
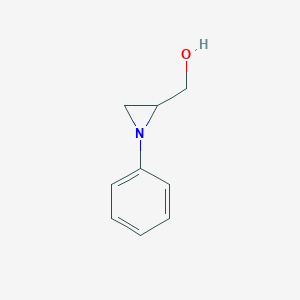
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
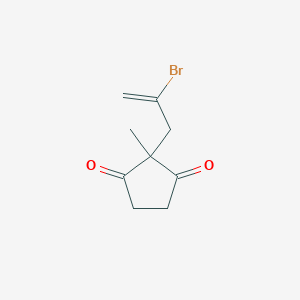
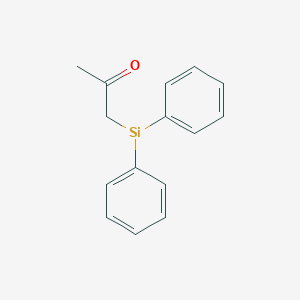
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
